

A Comparative Guide: In-Silico vs. Experimental Properties of 3-Pyrrolidinone Hydrochloride

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Compound of Interest

Compound Name: 3-Pyrrolidinone hydrochloride

Cat. No.: B018641

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In the landscape of modern drug discovery and chemical research, the characterization of novel or existing chemical entities is paramount.[1] **3-Pyrrolidinone hydrochloride**, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of various pharmaceuticals.[2] Its utility in medicinal chemistry necessitates a thorough understanding of its physicochemical properties, which dictates its behavior in biological systems and formulation processes.[3]

This guide provides a comprehensive comparison between the in-silico (computed) and experimentally determined properties of **3-Pyrrolidinone hydrochloride**. We will delve into the causality behind the experimental choices, the trustworthiness of the data, and provide a transparent view of the methodologies that underpin these values. For researchers, scientists, and drug development professionals, this comparative analysis aims to bridge the gap between theoretical predictions and real-world measurements, offering insights into the reliability and application of computational tools in the laboratory setting.

At a Glance: In-Silico vs. Experimental Data

The following table summarizes the key physicochemical properties of **3-Pyrrolidinone hydrochloride**, presenting a direct comparison between computationally predicted values and those determined through laboratory experimentation.

Property	In-Silico (Computed)	Experimental
Molecular Formula	C ₄ H ₈ ClNO[4]	C ₄ H ₈ ClNO[5]
Molecular Weight	121.56 g/mol [4]	121.57 g/mol [6]
Melting Point	Not typically predicted	86-88 °C (decomposes)[5][7]
Solubility	High (inferred from polarity)	Soluble in Water and DMSO[2][5]
Hydrogen Bond Donor Count	2[4]	N/A
Hydrogen Bond Acceptor Count	2[4]	N/A
Topological Polar Surface Area (TPSA)	29.1 Å ² [4]	N/A
Rotatable Bond Count	0[4]	N/A

The Rationale Behind the Data: A Deeper Dive

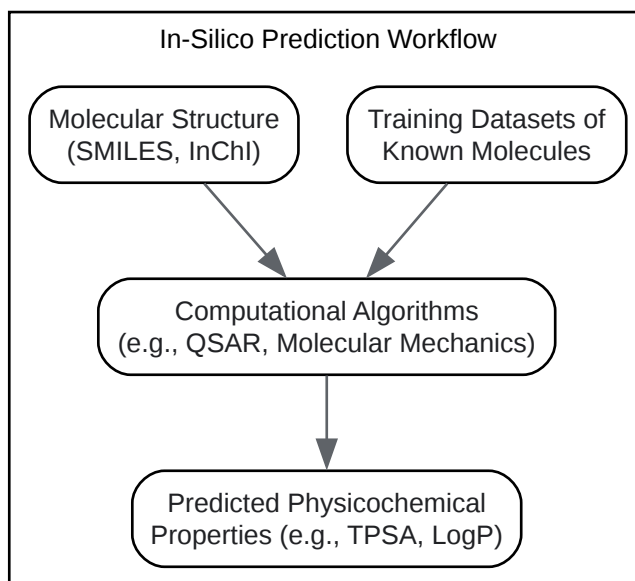
The convergence and divergence of in-silico and experimental data are not arbitrary. They are the result of fundamentally different approaches to understanding a molecule.

In-Silico Predictions: The Power of Algorithms

Computational, or in-silico, methods utilize a molecule's structure to predict its properties through sophisticated algorithms and large datasets.[3][8][9] These predictions are invaluable in the early stages of drug discovery for screening large libraries of compounds, thereby saving significant time and resources.[3]

The properties listed in the table, such as molecular weight, hydrogen bond counts, and topological polar surface area (TPSA), are calculated from the 2D or 3D structure of **3-Pyrrolidinone hydrochloride**. [10] For instance, TPSA, a descriptor for a molecule's polarity, is calculated by summing the surfaces of polar atoms. This value is a strong indicator of a compound's potential for membrane permeability and oral bioavailability. The reliability of these predictions is highly dependent on the quality of the algorithm and the similarity of the queried molecule to the compounds in the training dataset.[11]

Logical Flow of In-Silico Property Prediction



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Caption: Workflow for in-silico property prediction.

Experimental Determination: The Ground Truth

Experimental methods provide a direct measurement of a compound's properties under specific laboratory conditions. These are considered the "gold standard" for accuracy and are essential for regulatory submissions and late-stage drug development.

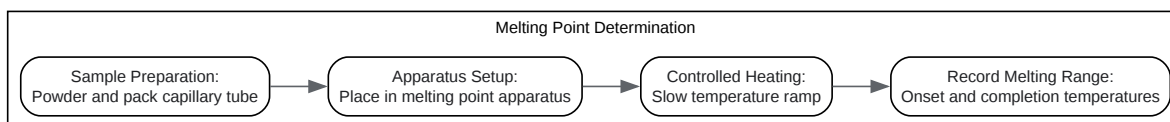
The melting point of a pure crystalline solid is a sharp, characteristic physical property.^[12] For **3-Pyrrolidinone hydrochloride**, the observed melting range of 86-88 °C with decomposition indicates the temperature at which the compound transitions from a solid to a liquid, while also breaking down chemically.^{[5][7]} This property is a crucial indicator of purity; impurities tend to lower and broaden the melting range.^[12]

Experimental Protocol: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of finely powdered, dry **3-Pyrrolidinone hydrochloride** is packed into a capillary tube to a height of 1-2 mm.^{[13][14]}

- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Visualizing the Melting Point Determination Workflow



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Caption: Experimental workflow for melting point determination.

Solubility is a critical property that influences a drug's absorption and distribution in the body. **3-Pyrrolidinone hydrochloride**'s reported solubility in water and DMSO is consistent with its polar nature, as indicated by its structure containing a lactam, an amine hydrochloride, and a low molecular weight.[2][5][6] The general rule of "like dissolves like" is a guiding principle here; polar solutes dissolve in polar solvents.[15][16]

Experimental Protocol: Qualitative Solubility Test

- **Solvent Addition:** To a small, known amount (e.g., 25 mg) of **3-Pyrrolidinone hydrochloride** in a test tube, add a measured volume (e.g., 0.75 mL) of the solvent (e.g., water, DMSO) in portions.[17]
- **Mixing:** After each addition, the test tube is vigorously agitated to promote dissolution.[17]

- Observation: The compound is deemed "soluble" if it completely dissolves to form a clear solution. If any solid remains, it is considered "insoluble" or "partially soluble."

Spectroscopic Characterization: A Molecule's Fingerprint

While not directly compared in the table, spectroscopic data is vital for structural elucidation and confirmation.

Expected Spectroscopic Signatures of 3-Pyrrolidinone Hydrochloride

Based on its structure and data from analogous compounds, the following spectral characteristics are anticipated:

- ^1H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely show distinct signals for the protons on the pyrrolidinone ring. The protons adjacent to the nitrogen and the carbonyl group would be deshielded and appear at a higher chemical shift. The NH_2^+ proton of the hydrochloride salt would appear as a broad, exchangeable signal.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon would be the most deshielded, appearing at the highest chemical shift (typically >170 ppm).
- IR (Infrared) Spectroscopy: Key absorption bands would include a strong $\text{C}=\text{O}$ (carbonyl) stretch around 1700 cm^{-1} , and a broad N-H stretch for the amine salt in the $2400\text{--}2800\text{ cm}^{-1}$ region.^[18]
- MS (Mass Spectrometry): In positive-ion mode ESI-MS, the spectrum would show the molecular ion of the free base (pyrrolidin-3-one) at an m/z corresponding to $[\text{M}+\text{H}]^+$.^[18]

Safety and Handling

Both in-silico predictions and experimental data converge on the safety profile of **3-Pyrrolidinone hydrochloride**. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^{[4][19]}

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20]
- Handle in a well-ventilated area or a fume hood to avoid inhalation.[19][21]
- Avoid contact with skin and eyes.[20]
- Wash hands thoroughly after handling.[19]

Conclusion

The comparison of in-silico and experimental properties of **3-Pyrrolidinone hydrochloride** highlights the synergistic relationship between computational and laboratory-based approaches in chemical research. While in-silico methods provide rapid and cost-effective initial assessments, experimental data remains the definitive standard for accuracy and validation. For the modern researcher, a comprehensive understanding of both is not just beneficial, but essential for the efficient and successful development of new chemical entities.

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